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molecular formula C12H14Br2O2 B8314451 beta,beta-Dibromo-3-isopropoxy-4-methoxystyrene

beta,beta-Dibromo-3-isopropoxy-4-methoxystyrene

Cat. No. B8314451
M. Wt: 350.05 g/mol
InChI Key: RJFPQOYJWNEPOV-UHFFFAOYSA-N
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Patent
US06521757B1

Procedure details

Carbon tetrabromide (51.3 g, 154.7 mmol) was added portion-wise to a magnetically stirred mixture of zinc dust (10.1 g, 154.5 mmol) and PP3 (40.5 g, 154.4 mmol) in CH2Cl2 (350 mL) maintained at 0° C. on an ice-salt bath. The resulting suspension was allowed to warm to room temperature and then stirred for a further 22 h. After this time the reaction mixture was re-cooled to 0° C. and isovanillin isopropyl ether (15.0 g, 77.3 mmol) was added dropwise over 2 min. The resulting mixture was allowed to stir at room temperature for 1 h then diluted with hexane (200 mL) and filtered through a No. 3 porosity sintered-glass funnel. The filtrate was concentrated on to silica gel (400-200 mesh, 30 g) and the resulting solid added to the top of a flash chromatography column (20 cm long×10 cm wide) which was subjected to gradient elution with 2:1, 1:1 then 1:2 hexane/CH2Cl2. Concentration of the appropriate fractions (Rf 0.5 in 1:1 hexane/CH2Cl2) afforded the title compound (27.0 g, 99%) as white crystalline masses, m.p. 67-69° C. νmax (KBr) 3009, 2975, 2929, 1597, 1572, 1508, 1463, 1441, 1429,1373, 1301, 1276, 1260, 1233, 1144, 1110 and 999 cm1. 1H n.m.r. δ7.38 (s, 1H), 7.24 (d, J=2.1 Hz, 1H), 7.08 (dd, J=8.4 and 2.1 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 4.53 (septet, J=6.0 Hz, 1H), 3.86 (s, 3H), 1.38 (d, J=6.0 Hz, 6H). 13C n.m.r. δ150.5 (C), 146.7(C), 136.4 (CH), 127.7(C), 122.1 (CH), 115.3 (CH), 111.3 (CH), 87.0(C), 71.4 (CH), 55.8 (CH3), 22.0 (2×CH3). Mass spectrum m/z 352 (20) 350 (40) 348 (22)(M+•), 310 (50) 308 (100) 306 (50) [(M−C3H6)+•], 295 (30), 293 (61) 291 (33) [(M−C3H6−CH3+•)+]. Anal. Calcd for C12H14Br2O2 C, 41.2; H, 4.0; Br, 45.7. Found: C, 41.1; H, 3.7: Br, 45.3%.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.1 g
Type
catalyst
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)[Br:2].[CH:6]([O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH:13]=O)([CH3:8])[CH3:7]>C(Cl)Cl.CCCCCC.[Zn]>[Br:2][C:1]([Br:5])=[CH:13][C:12]1[CH:15]=[CH:16][C:17]([O:18][CH3:19])=[C:10]([O:9][CH:6]([CH3:8])[CH3:7])[CH:11]=1

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=O)C=CC1OC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was re-cooled to 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a No
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on to silica gel (400-200 mesh, 30 g)
ADDITION
Type
ADDITION
Details
the resulting solid added to the top of a flash chromatography column (20 cm long×10 cm wide) which
WASH
Type
WASH
Details
was subjected to gradient elution with 2:1, 1:1

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC(=CC1=CC(=C(C=C1)OC)OC(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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